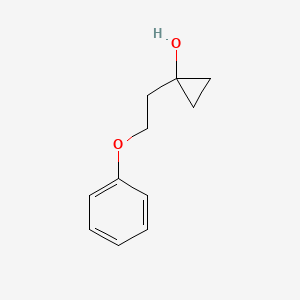

1-(2-Phenoxyethyl)cyclopropan-1-ol

Description

Significance of Strained Ring Systems in Synthetic Design

Strained ring systems, such as cyclopropanes and cyclobutanes, are cyclic molecules in which the bond angles deviate significantly from the ideal values, leading to increased potential energy and reactivity. numberanalytics.comwikipedia.org This inherent "ring strain" is not a liability but rather a valuable tool for synthetic chemists. numberanalytics.comwikipedia.org The energy stored within these small rings can be strategically released to drive chemical reactions, enabling the formation of intricate molecular structures that would be difficult to access through other means. wikipedia.orgnih.govpharmacy180.com This principle of strain-release-driven reactivity finds wide application in the synthesis of natural products, polymers, and pharmaceuticals. nih.gov Quantum mechanical calculations have revealed that the strain energy is associated with the distortion of bond angles and the resulting changes in molecular orbitals. numberanalytics.com For instance, the cyclopropane (B1198618) ring exhibits a significant deviation from the ideal tetrahedral bond angle, which influences its chemical behavior. numberanalytics.com The reactivity of strained rings can also be influenced by electronic delocalization, which can enhance reaction rates beyond what would be expected from strain release alone. nih.gov

Overview of Cyclopropanols as Versatile Three-Carbon Synthons

Within the class of strained ring systems, cyclopropanols have garnered considerable attention as versatile three-carbon (C3) building blocks in organic synthesis. rsc.orgresearchgate.netresearchgate.net Their utility stems from their ready availability and the diverse array of transformations they can undergo, primarily through ring-opening reactions. researchgate.netrsc.org The driving force for these reactions is the release of the cyclopropane ring's inherent strain, which is facilitated by the presence of the electron-donating hydroxyl group. researchgate.net This unique combination of features makes cyclopropanols susceptible to cleavage by electrophiles and single-electron oxidants, leading to the formation of valuable reactive intermediates. rsc.orgresearchgate.net

The first synthesis of cyclopropanol (B106826) was an accidental discovery by Magrane and Cottle in 1942. pitt.edu They observed its formation from the reaction of epichlorohydrin (B41342) with magnesium bromide, followed by treatment with a Grignard reagent. pitt.edu It was later found that the presence of ferric chloride as a catalyst was crucial for the reaction's success. pitt.edu Early methods for synthesizing cyclopropanols also included the Baeyer–Villiger oxidation of cyclopropyl (B3062369) ketones and the hydrolysis of cyclopropyl acetates. rsc.orgpitt.edu The unique reactivity of cyclopropanols, particularly their propensity for ring-opening reactions, was recognized early on. pitt.edu For instance, the cleavage of a carbon-carbon bond in cyclopropanols upon reaction with electrophiles was a key observation. pitt.edu

In modern organic synthesis, cyclopropanols are employed in a wide range of methodological developments. rsc.orgresearchgate.netnih.gov They serve as precursors to various reactive species, including homoenolates and β-keto radicals, which can participate in a variety of carbon-carbon bond-forming reactions. rsc.orgresearchgate.netacs.org Recent advancements have focused on the development of stereoselective transformations of cyclopropanols. rsc.org This includes both substrate-controlled reactions, which utilize enantiomerically enriched cyclopropanols, and catalyst-controlled reactions, where asymmetry is induced by a chiral catalyst. rsc.orgresearchgate.net For example, transition metals like cobalt and rhodium have been used to catalyze the enantioselective ring-opening of cyclopropanols. rsc.org Furthermore, vinylcyclopropanes, which can be derived from cyclopropanols, have been developed as novel three-carbon synthons in various cycloaddition reactions. pku.edu.cn The development of new methods for the construction of diversely functionalized cyclopropanols continues to be an active area of research, as it expands their applicability in the synthesis of complex molecules. rsc.orgorganic-chemistry.org Recent developments include a nickel-catalyzed intramolecular arylation of cyclopropanols for the synthesis of indanones. acs.org

Specific Focus on 1-(2-Phenoxyethyl)cyclopropan-1-ol within the Cyclopropanol Class

This article will now narrow its focus to a specific member of the cyclopropanol family: This compound . The following sections will delve into the synthesis, chemical properties, and spectroscopic data of this particular compound, providing a detailed and scientifically accurate overview.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenoxyethyl)cyclopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-11(6-7-11)8-9-13-10-4-2-1-3-5-10/h1-5,12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVYVGIXRROCNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CCOC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Phenoxyethyl Cyclopropan 1 Ol and Analogues

Direct Synthetic Approaches to 1-(2-Phenoxyethyl)cyclopropan-1-ol

Direct synthesis of this compound can be achieved through several methodologies, primarily by adapting well-known reactions for creating cyclopropanol (B106826) rings.

Adaptations of Established Cyclopropanol Syntheses

The preparation of 1-substituted cyclopropanols, such as this compound, often involves the modification of classic synthetic transformations. researchgate.net These adaptations are crucial for accommodating the specific steric and electronic properties of the phenoxyethyl substituent.

The Kulinkovich reaction is a powerful method for synthesizing cyclopropanols from esters using a titanium-mediated process. wikipedia.orgorganic-chemistry.org This reaction involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide, such as titanium isopropoxide. wikipedia.org The process proceeds through a titanacyclopropane intermediate, which then reacts with the ester to form the cyclopropanol product. organic-chemistry.orgyoutube.com For the synthesis of this compound, the corresponding ester, methyl 3-phenoxypropanoate, would be the starting material.

The general mechanism involves the formation of a dialkyltitanium species, which undergoes β-hydride elimination to generate a titanacyclopropane. organic-chemistry.org This intermediate effectively acts as a 1,2-dicarbanion equivalent, adding to the ester's carbonyl group to ultimately yield the cyclopropanol. organic-chemistry.org The reaction is typically tolerant of ether functional groups, making it suitable for substrates containing a phenoxyethyl moiety. wikipedia.org

Asymmetric variants of the Kulinkovich reaction have been developed to produce enantiomerically enriched cyclopropanols. rsc.org These methods often employ chiral ligands, such as TADDOL derivatives, in stoichiometric amounts to induce stereoselectivity. rsc.orgorgsyn.org However, achieving high enantioselectivity can be challenging and substrate-dependent. rsc.org

Table 1: Key Features of the Kulinkovich Reaction for Cyclopropanol Synthesis

| Feature | Description |

| Reactants | Ester, Grignard reagent (e.g., EtMgBr) |

| Catalyst | Titanium(IV) alkoxide (e.g., Ti(O-iPr)4) |

| Key Intermediate | Titanacyclopropane |

| Advantages | Direct conversion of esters to cyclopropanols, tolerance of functional groups like ethers. wikipedia.orgorganic-chemistry.org |

| Asymmetric Variants | Utilize chiral ligands like TADDOLs to achieve enantioselectivity. rsc.orgorgsyn.org |

The Simmons-Smith reaction provides a classic method for cyclopropanation by reacting an alkene with a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org To synthesize this compound via this route, a silyl (B83357) enol ether of a ketone bearing the 2-phenoxyethyl group would be the starting alkene. researchgate.netacs.org The reaction of this silyl enol ether with the Simmons-Smith reagent would yield a cyclopropyl (B3062369) silyl ether, which can then be hydrolyzed to the desired cyclopropanol. acs.orgacs.org

Modifications to the Simmons-Smith reaction, such as the Furukawa modification using diethylzinc (B1219324) (Et2Zn), can enhance reactivity. wikipedia.org Catalytic asymmetric versions of this reaction have also been developed, employing chiral ligands to achieve high enantioselectivity in the formation of optically active cyclopropanol derivatives from silyl enol ethers. acs.orgnih.gov

The Baeyer-Villiger oxidation offers an alternative, indirect route to cyclopropanols by oxidizing a corresponding cyclopropyl ketone. wikipedia.orgwikipedia.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting a ketone into an ester or a cyclic ketone into a lactone. wikipedia.orgsigmaaldrich.com To apply this to the synthesis of this compound, one would first need to prepare 1-acetyl-1-(2-phenoxyethyl)cyclopropane. The subsequent Baeyer-Villiger oxidation of this ketone would yield an acetate (B1210297) ester, which could then be hydrolyzed to the target cyclopropanol.

The regioselectivity of the Baeyer-Villiger oxidation is predictable, with the migratory aptitude of the groups attached to the carbonyl determining the outcome. organic-chemistry.org Generally, more substituted or electron-donating groups migrate preferentially. In the case of a cyclopropyl ketone, the cyclopropyl group's migratory ability relative to the other substituent would be a key factor. Asymmetric versions of the Baeyer-Villiger oxidation, often employing enzymes or chiral catalysts, can provide access to enantiomerically enriched products. nih.gov

Table 2: Comparison of Synthetic Routes to this compound

| Synthetic Method | Starting Material | Key Reagents | Intermediate Product |

| Kulinkovich Reaction | Methyl 3-phenoxypropanoate | EtMgBr, Ti(O-iPr)4 | Titanacyclopropane |

| Simmons-Smith Reaction | Silyl enol ether of a phenoxyethyl-substituted ketone | CH2I2, Zn-Cu couple | Cyclopropyl silyl ether |

| Baeyer-Villiger Oxidation | 1-acetyl-1-(2-phenoxyethyl)cyclopropane | Peroxyacid (e.g., m-CPBA) | Acetate ester |

A more recent and stereoselective approach to substituted cyclopropanols involves the carbometallation of cyclopropenes followed by an oxidation step. nih.govacs.org In this method, an organometallic reagent, such as an organocuprate, adds across the double bond of a cyclopropene (B1174273) derivative. nih.gov The resulting cyclopropylmetal species can then be oxidized with retention of configuration to afford the cyclopropanol. acs.org

This strategy allows for the creation of multiple stereocenters with high control. nih.gov For the synthesis of an analogue of this compound, a suitably substituted cyclopropene would be reacted with an organometallic reagent, and the subsequent oxidation would yield the desired cyclopropanol. The stereochemical outcome of both the carbometallation and the oxidation steps can be highly controlled, offering a powerful tool for the synthesis of stereodefined cyclopropanols. nih.govacs.org

Stereoselective and Enantioselective Syntheses

Achieving stereocontrol in the synthesis of this compound and its analogues is a significant focus of modern synthetic chemistry. Enantioselective methods are crucial for the preparation of chiral, non-racemic cyclopropanols, which are valuable as intermediates in the synthesis of complex molecules. nih.govrochester.edu

As mentioned, asymmetric variants of the Kulinkovich reaction and the Simmons-Smith cyclopropanation are key strategies for accessing enantiomerically enriched cyclopropanols. rsc.orgacs.org The use of chiral catalysts or ligands is central to these transformations. rsc.orgnih.gov For instance, dirhodium complexes with chiral ligands have been successfully used in cyclopropanation reactions to generate trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and enantioselectivity. acs.org

Furthermore, the enantioselective synthesis of cyclopropanone (B1606653) equivalents, such as 1-sulfonylcyclopropanols, provides another pathway to chiral cyclopropanols. nih.gov These stable precursors can undergo stereospecific reactions with nucleophiles to generate a variety of enantioenriched 1-substituted cyclopropanols.

The development of these stereoselective and enantioselective methodologies continues to expand the synthetic chemist's toolbox for accessing complex and valuable cyclopropane-containing molecules. rsc.orgnih.gov

Substrate-Controlled Stereoselective Pathways

In substrate-controlled synthesis, the stereochemical outcome of a reaction is dictated by the inherent structural features of the starting material. A common and effective strategy involves the use of chiral allylic alcohols as precursors. The hydroxyl group in the substrate can direct the cyclopropanating reagent to a specific face of the double bond, leading to high diastereoselectivity.

The stereochemical course of these reactions can often be predicted by analyzing the ground-state conformation of the substrate, where minimizing steric strain (A1,3-strain) is a key controlling factor. For example, high syn-selectivity is often achieved with (Z)-disubstituted olefins. The synthesis of allylic alcohols themselves in a stereoselective manner is a critical first step in this pathway, with methods like the Hoppe–Matteson–Aggarwal rearrangement providing access to chiral precursors with high diastereoselectivity.

Table 1: Influence of Directing Groups in Substrate-Controlled Cyclopropanation

| Directing Group | Typical Substrate | Mechanism of Control | Common Outcome |

|---|---|---|---|

| Hydroxyl (-OH) | Allylic or Homoallylic Alcohols | Coordination with the metal-carbenoid reagent (e.g., Zinc in Simmons-Smith reaction). | Reagent delivery to the syn-face of the C=C double bond relative to the -OH group. |

| Sulfoximine | β-Hydroxysulfoximines derived from cyclic enones | Chelation control directs the reagent. | Formation of the cyclopropane (B1198618) syn to the hydroxy group. |

Catalyst-Controlled Asymmetric Induction

When the substrate lacks inherent stereochemical control, an external chiral catalyst can be employed to induce asymmetry. This approach is highly versatile and is central to modern asymmetric synthesis. Significant progress has been made using both transition metals and small organic molecules as catalysts.

Transition-metal catalysis is a cornerstone of cyclopropane synthesis. The Simmons-Smith reaction, which traditionally uses a zinc carbenoid, is one of the most well-known methods for cyclopropanation. However, developing catalytic asymmetric versions of this reaction has proven challenging, with most successes limited to specific substrates like allylic alcohols.

To overcome the limitations of classical methods, which can suffer from poor functional group tolerance and regioselectivity, newer catalyst systems have been developed. Cobalt-based catalysts, for instance, have emerged as effective for asymmetric cyclopropanation. A notable example is a [Co(P1)] complex that catalyzes the reaction of various olefins with succinimidyl diazoacetate, producing chiral cyclopropane succinimidyl esters in high yields with excellent diastereo- and enantioselectivity. These cobalt pyridinediimine (PDI) catalyst systems can utilize gem-dihaloalkanes, offering a distinct advantage over diazo chemistry.

Table 2: Comparison of Selected Transition-Metal Catalyst Systems for Asymmetric Cyclopropanation

| Catalyst System | Carbene Source | Applicable Substrates | Key Advantages |

|---|---|---|---|

| Modified Simmons-Smith (e.g., Furukawa, Shi) | CH₂I₂ with Et₂Zn or XZnCHI₂ | Alkenes, particularly allylic alcohols | Directed cyclopropanation, improved reactivity. |

| Cobalt-Pyridinediimine (PDI) | gem-dichloroalkanes | Various olefins | Overcomes limitations of Simmons-Smith; avoids diazo compounds. |

| Cobalt with Chiral Porphyrin-like Ligands ([Co(P1)]) | Succinimidyl diazoacetate | Styrene, various olefins | High yields, excellent diastereo- and enantioselectivity for carboxamide precursors. |

Organocatalysis offers a metal-free alternative for asymmetric synthesis. In the context of cyclopropanation, chiral organic molecules can activate substrates and control the stereochemical outcome. A recently developed strategy involves an iminium ion-promoted, asymmetric synthesis of cyclopropanes through an electrocatalytic, iodine-mediated ring closure. This electro-organocatalytic cascade uses catalytic quantities of electrophilic iodine species generated electrochemically, which avoids the need for stoichiometric halogenating reagents and prevents the deactivation of the organocatalyst. This method represents a milder and simplified approach compared to many traditional synthetic routes.

Synthesis of Advanced Intermediates and Precursors for this compound Structure

The synthesis of the target molecule can also be approached by first constructing a key intermediate which is then further elaborated. A highly valuable precursor for 1-substituted cyclopropanols is cyclopropanone ethyl hemiacetal. This compound can be synthesized from ethyl 3-chloropropanoate. The significance of this intermediate lies in its ability to undergo nucleophilic addition with organometallic reagents, such as Grignard reagents. Theoretically, the addition of a Grignard reagent derived from a 2-phenoxyethyl halide to cyclopropanone ethyl hemiacetal would directly yield the this compound scaffold.

Other methods for creating functionalized cyclopropane rings that can serve as advanced intermediates include:

**The Corey-Chaykovsky Reaction

Mechanistic Investigations of 1 2 Phenoxyethyl Cyclopropan 1 Ol Reactivity

Ring-Opening Reactions and Associated Mechanisms

The strained C-C bonds of the cyclopropane (B1198618) ring in 1-(2-phenoxyethyl)cyclopropan-1-ol are susceptible to cleavage, leading to a diverse array of chemical transformations. researchgate.netresearchgate.net These reactions are often initiated by the activation of the hydroxyl group and can be catalyzed by acids, bases, or transition metals. The specific outcome of the reaction is highly dependent on the nature of the intermediates formed during the ring-opening process. rsc.orgscispace.com

Heterolytic cleavage of the C-C bond in this compound involves the unsymmetrical breaking of the bond, where one of the carbon atoms retains both electrons, leading to the formation of ionic intermediates. chemistrysteps.compressbooks.pub This process is typically promoted by protic or Lewis acids, which coordinate to the hydroxyl group, making it a better leaving group. The departure of the leaving group can be concerted with the ring opening, or it can occur in a stepwise manner.

In the presence of an acid, the hydroxyl group of this compound can be protonated to form an oxonium ion. Subsequent departure of a water molecule can lead to the formation of a cyclopropyl (B3062369) cation. However, due to the high energy of this cation, the ring is likely to open simultaneously to form a more stable homoallylic cation. This intermediate can then be trapped by a nucleophile to give the final product. Alternatively, coordination of a Lewis acid to the oxygen atom can also facilitate the ring opening by weakening the adjacent C-C bond. acs.orgrsc.orgfiveable.me

The regioselectivity of the ring opening is influenced by the substituents on the cyclopropane ring. In the case of this compound, cleavage of the C1-C2 bond would be favored due to the ability of the oxygen in the phenoxyethyl group to stabilize the resulting carbocation through resonance.

Homolytic cleavage of this compound involves the symmetrical breaking of a C-C bond, resulting in the formation of radical intermediates. chemistrysteps.compressbooks.pub This pathway is often initiated by single-electron transfer (SET) from a metal catalyst or by the use of radical initiators. The resulting radicals are highly reactive and can undergo a variety of subsequent transformations. researchgate.netnih.gov

One of the most common outcomes of the homolytic cleavage of 1-substituted cyclopropanols is the formation of β-ketoalkyl radicals. researchgate.netresearchgate.net This process is typically initiated by the oxidation of the cyclopropanol (B106826), often by a transition metal catalyst. The initial step is the formation of an oxygen-centered radical, which rapidly undergoes β-scission of one of the cyclopropane C-C bonds. This ring opening relieves the ring strain and results in the formation of a stable β-ketoalkyl radical. researchgate.netnih.gov

For this compound, this would lead to the formation of a radical intermediate where the unpaired electron is located on the carbon atom beta to the carbonyl group. This radical can then participate in a variety of radical-mediated reactions, such as addition to alkenes or alkynes, or hydrogen atom abstraction.

Transition metal catalysts play a crucial role in promoting the homolytic cleavage of cyclopropanols by facilitating single-electron transfer processes. researchgate.netnih.govontosight.ai A variety of transition metals, including manganese, cobalt, and silver, have been shown to be effective in catalyzing these reactions. researchgate.netnih.gov The metal catalyst can act as either an oxidant or a reductant, depending on the specific reaction conditions.

In the case of oxidative cleavage, a high-valent metal species, such as Mn(III) or Co(III), can accept an electron from the cyclopropanol to generate an oxygen-centered radical, which then undergoes ring opening to form the β-ketoalkyl radical. researchgate.netnih.gov Conversely, a low-valent metal species can donate an electron to the cyclopropanol, leading to the formation of a radical anion that can also undergo ring opening. The choice of metal catalyst and ligands can influence the selectivity and efficiency of the radical generation process. cmu.edu

Table 1: Transition Metal Catalysts in Radical Generation from Cyclopropanols

| Catalyst | Reaction Type | Intermediate | Reference |

|---|---|---|---|

| Mn(OAc)₃ | Oxidative Ring-Opening | β-Ketoalkyl Radical | nih.gov |

| Co(acac)₂ | Aerobic Oxidation | β-Ketoalkyl Radical | nih.gov |

| AgNO₃/K₂S₂O₈ | Oxidative Ring-Opening | β-Ketoalkyl Radical | nih.gov |

Under acidic conditions, this compound can undergo a cationic rearrangement to form an allyl cation. This process is initiated by the protonation of the hydroxyl group, followed by the departure of a water molecule to generate a cyclopropyl cation. This highly unstable intermediate can then rearrange via a disrotatory ring opening to form a more stable allyl cation. researchgate.netresearchgate.nettue.nl

The direction of the ring opening is governed by the Woodward-Hoffmann rules. The resulting allyl cation can then be trapped by a nucleophile at either of its two electrophilic centers, leading to the formation of different products. The regioselectivity of the nucleophilic attack is influenced by the substitution pattern of the allyl cation.

In the presence of a Lewis acid or a protic acid, this compound can undergo a semipinacol-type rearrangement to form a cyclobutanone (B123998) derivative. This reaction involves the initial activation of the hydroxyl group, followed by a concerted migration of one of the cyclopropane C-C bonds to the adjacent carbon atom, with concomitant ring expansion. researchgate.net

The driving force for this rearrangement is the relief of ring strain in the three-membered ring and the formation of a more stable four-membered ring. The stereochemistry of the migrating group is retained during the rearrangement. This reaction provides a useful method for the synthesis of substituted cyclobutanones from readily available cyclopropanols.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Stereochemical Course of Ring-Opening Processes

The acid-catalyzed ring-opening of 1-substituted cyclopropanols is a well-documented process that typically proceeds through a carbocationic intermediate. The stereochemical outcome of this reaction is intimately linked to the mechanism of ring-opening and the nature of the substituents on the cyclopropane ring.

In the case of this compound, protonation of the hydroxyl group followed by the departure of a water molecule leads to the formation of a tertiary cyclopropylcarbinyl cation. This intermediate is highly unstable and readily undergoes ring-opening to relieve the inherent ring strain. The direction of this ring-opening is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. For a thermal electrocyclic ring-opening of a cyclopropyl cation (a 2π-electron system), a disrotatory process is favored. This means that the substituents on the breaking carbon-carbon bond rotate in opposite directions.

The stereochemical fate of the resulting product is determined by which of the two possible disrotatory pathways is followed. The specific stereochemical course is influenced by the steric and electronic properties of the substituents. While direct experimental studies on the stereochemistry of the ring-opening of this compound are not extensively reported in the literature, valuable insights can be drawn from studies on analogous systems. For instance, studies on the solvolysis of related cyclopropyl tosylates have shown that the ring-opening can occur with a high degree of stereospecificity.

A critical factor influencing the stereochemistry is the potential for anchimeric assistance from neighboring groups. The phenoxyethyl substituent in this compound could, in principle, participate in the ring-opening process. The oxygen atom of the phenoxy group could potentially stabilize the developing positive charge through space, influencing the facial selectivity of nucleophilic attack on the resulting open-chain carbocation.

To illustrate the potential stereochemical outcomes, consider the following hypothetical scenarios for the acid-catalyzed ring-opening of a chiral, non-racemic sample of this compound:

| Scenario | Description of Stereochemical Pathway | Predicted Predominant Product Stereochemistry |

| Path A | Disrotatory ring-opening with the phenoxyethyl group rotating outward. | A specific diastereomer of the resulting homoallylic alcohol. |

| Path B | Disrotatory ring-opening with the phenoxyethyl group rotating inward. | The opposite diastereomer of the resulting homoallylic alcohol. |

| Path C | Ring-opening with anchimeric assistance from the phenoxy group. | A cyclized product or a product with a specific stereochemistry dictated by the geometry of the cyclic intermediate. |

This table presents hypothetical pathways in the absence of direct experimental data for the specific compound.

The actual stereochemical course would be a result of the interplay between steric hindrance, electronic stabilization, and the potential for neighboring group participation. Detailed experimental studies, including the use of isotopically labeled substrates and stereochemical analysis of the products, would be necessary to definitively elucidate the stereochemical pathway for the ring-opening of this compound.

Reactions Retaining the Cyclopropane Ring

While the high ring strain of cyclopropanes often drives reactions towards ring-opening, it is possible to carry out chemical transformations that leave the three-membered ring intact. For this compound, these reactions would typically involve the functional groups attached to the cyclopropane ring, namely the hydroxyl group and the phenoxyethyl side chain.

One of the most straightforward reactions that would retain the cyclopropane ring is the derivatization of the hydroxyl group . For example, the hydroxyl group can be converted to an ether or an ester under appropriate conditions.

| Reaction Type | Reagents | Product Type |

| Etherification | NaH, then an alkyl halide (e.g., CH₃I) | 1-Methoxy-1-(2-phenoxyethyl)cyclopropane |

| Esterification | Acyl chloride (e.g., CH₃COCl), pyridine | 1-(2-Phenoxyethyl)cyclopropyl acetate (B1210297) |

| Silylation | Trimethylsilyl chloride (TMSCl), triethylamine | 1-(2-Phenoxyethyl)-1-(trimethylsilyloxy)cyclopropane |

This table provides examples of potential reactions that would retain the cyclopropane ring. The feasibility and specific conditions for these reactions would need to be experimentally determined.

These transformations are generally performed under conditions that are not harsh enough to induce ring-opening. For instance, base-mediated reactions are less likely to promote the formation of the carbocationic intermediate required for ring cleavage.

Another possibility for reactions that preserve the cyclopropane ring involves modifications of the phenoxy group . For example, electrophilic aromatic substitution on the phenyl ring could be achieved if the reaction conditions are carefully controlled to avoid acid-catalyzed ring-opening. However, the Lewis acids often employed in such reactions could potentially catalyze the decomposition of the cyclopropane ring.

The successful execution of reactions that retain the cyclopropane ring of this compound hinges on the careful selection of reagents and reaction conditions to avoid the facile ring-opening pathway.

Influence of Substituent Effects on Reactivity (e.g., Phenoxyethyl Moiety)

The reactivity of a substituted cyclopropane is a delicate balance of the inherent ring strain and the electronic and steric effects of its substituents. rsc.org In this compound, the phenoxyethyl group exerts a significant influence on the molecule's reactivity, particularly in the context of ring-opening reactions.

The phenoxyethyl moiety can influence reactivity through several mechanisms:

Inductive Effects: The oxygen atom in the phenoxyethyl group is electronegative and can exert an electron-withdrawing inductive effect (-I effect). This effect can influence the stability of carbocationic intermediates formed during ring-opening.

Steric Effects: The phenoxyethyl group is sterically demanding. This steric bulk can influence the approach of reagents and may favor certain reaction pathways over others. For instance, it could influence the regioselectivity of nucleophilic attack in ring-opening reactions.

Neighboring Group Participation: As mentioned earlier, the oxygen atom of the phenoxy group can potentially act as an internal nucleophile, participating in the ring-opening process. This anchimeric assistance can lead to rate enhancements and the formation of specific, often cyclic, products.

| Substituent on Phenyl Ring (Hypothetical) | Expected Electronic Effect | Predicted Influence on Ring-Opening Rate (relative to unsubstituted phenoxy) |

| p-Nitro (NO₂) | Strong electron-withdrawing | Decreased rate |

| p-Methoxy (OCH₃) | Strong electron-donating | Increased rate |

| p-Chloro (Cl) | Electron-withdrawing (inductive) and electron-donating (resonance) | Ambiguous, likely a small effect |

This table presents a hypothetical application of substituent effects on the reactivity of the phenoxy group, based on established principles of physical organic chemistry.

The presence of the ether linkage in the phenoxyethyl group, separated from the cyclopropane ring by two carbon atoms, will attenuate the direct electronic influence of the phenyl ring on the reaction center compared to a directly attached phenyl group. However, the potential for through-space interactions and neighboring group participation remains a key feature of this substituent.

Theoretical and Computational Chemistry Studies of 1 2 Phenoxyethyl Cyclopropan 1 Ol

Quantum Chemical Calculations on Molecular Structure and Conformation

Currently, there are no published quantum chemical calculations that specifically detail the molecular structure and conformational analysis of 1-(2-Phenoxyethyl)cyclopropan-1-ol. Such studies would be invaluable for understanding the molecule's three-dimensional geometry, bond lengths, bond angles, and the rotational barriers associated with its flexible phenoxyethyl side chain.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Detailed Density Functional Theory (DFT) studies on the reaction mechanisms and transition states involving this compound are not present in the current body of scientific literature.

Energetic Profiles of Ring-Opening Pathways

No specific energetic profiles for the ring-opening pathways of this compound have been computationally modeled and reported. The acid- or base-catalyzed opening of the cyclopropane (B1198618) ring is a plausible reaction, and DFT calculations could elucidate the activation energies and thermodynamic favorability of different potential pathways.

Analysis of Electronic Structure and Bonding

A detailed analysis of the electronic structure and bonding of this compound, including orbital interactions and charge distribution, has not been the subject of any specific computational study found in the public domain.

Prediction of Spectroscopic Signatures (Beyond Basic Identification)

While basic spectroscopic data may be available from experimental work, advanced computational predictions of spectroscopic signatures for this compound are not documented. Theoretical calculations can be a powerful tool for interpreting experimental spectra (such as NMR, IR, and Raman) by assigning specific vibrational modes and chemical shifts to the molecule's structure.

Computational Design of Novel Reactions and Catalysts

The computational design of novel reactions or catalysts specifically tailored for or utilizing this compound as a substrate has not been reported. This area of research holds potential for discovering new synthetic methodologies and catalysts with high efficiency and selectivity.

Transformations and Derivatization of 1 2 Phenoxyethyl Cyclopropan 1 Ol

Regioselective Functionalization via Ring-Opening

The regioselective functionalization of cyclopropanol (B106826) derivatives, including 1-(2-phenoxyethyl)cyclopropan-1-ol, is a powerful strategy for constructing complex molecular architectures. nih.govscispace.comresearchgate.netnih.govnih.gov The presence of the hydroxyl group and the phenoxyethyl substituent influences the regioselectivity of the ring-opening process, directing the formation of specific products.

Cross-Coupling Reactions with Various Partners

Ring-opening cross-coupling reactions of cyclopropanols have emerged as a significant method for forming carbon-carbon and carbon-heteroatom bonds. chemrxiv.orgchemrxiv.orgresearchgate.net These reactions often proceed through radical intermediates or via transition-metal catalysis, offering a distinct advantage in creating complex structures from relatively simple starting materials.

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. fiveable.meresearchgate.netvanderbilt.eduscribd.com In the context of this compound, ring-opening can be coupled with reactions that introduce aryl, alkenyl, or carbonyl groups. For instance, palladium-catalyzed cross-coupling reactions are a common method for arylation and alkenylation. These reactions typically involve the generation of a β-keto radical through ring-opening, which can then be trapped by an appropriate coupling partner.

| Reaction Type | Description | Potential Products from this compound |

| Arylation | Introduction of an aryl group. | Ketones bearing a phenoxyethyl chain and a new aryl substituent. |

| Alkenylation | Introduction of an alkenyl group. | Unsaturated ketones with a phenoxyethyl side chain. |

| Carbonylation | Introduction of a carbonyl group. | Diketones or ketoesters containing the phenoxyethyl moiety. |

This table illustrates potential transformations and is based on general principles of cyclopropanol chemistry; specific examples for this compound were not found in the provided search results.

Beyond carbon-carbon bonds, the ring-opening of cyclopropanols can also facilitate the formation of carbon-heteroatom bonds. Selenation, the introduction of a selenium-containing functional group, is one such transformation. This can be achieved by reacting the cyclopropanol with a selenium-based electrophile. The resulting organoselenium compounds are valuable intermediates for further synthetic manipulations.

Divergent Syntheses of Complex Scaffolds

The ring-opening of 1-(2-phenoxyethyl)cyclopropan-ol provides access to linear keto-intermediates that can be strategically cyclized to form various heterocyclic structures. This divergent approach allows for the synthesis of multiple complex scaffolds from a single starting material.

γ-Butyrolactones are a common structural motif in many natural products and biologically active compounds. nih.govrsc.org The synthesis of γ-butyrolactones from cyclopropanol derivatives can be achieved through a variety of methods, often involving an oxidative ring-opening followed by intramolecular cyclization of the resulting carboxylic acid intermediate. capes.gov.brnih.govorgsyn.org

For this compound, a plausible pathway would involve the oxidation of the β-keto intermediate formed after ring-opening to a γ-keto acid. Subsequent reduction of the ketone and intramolecular esterification would yield the corresponding γ-butyrolactone.

| Starting Material | Key Transformation | Product |

| This compound | Oxidative ring-opening and cyclization | γ-butyrolactone with a phenoxyethyl substituent |

This table outlines a potential synthetic route. Specific documented examples for this exact transformation with this compound were not available in the search results.

δ-Ketoesters are another valuable class of synthetic intermediates. Their synthesis from cyclopropanol precursors can be accomplished through a ring-opening reaction followed by the addition of a two-carbon unit. researchgate.net For example, a Reformatsky-type reaction with an α-haloester could be employed to introduce the ester functionality, leading to the formation of a δ-hydroxy ester, which can then be oxidized to the target δ-ketoester.

| Reactant 1 | Reactant 2 | Key Steps | Product |

| This compound derived intermediate | α-haloester (e.g., ethyl bromoacetate) and zinc | Ring-opening, Reformatsky reaction, Oxidation | δ-ketoester with a phenoxyethyl substituent |

This table presents a hypothetical synthetic strategy based on known chemical transformations.

Stereoretentive Transformations

Stereoretentive transformations of cyclopropanols, which proceed with the preservation of the stereochemical configuration at the hydroxyl-bearing carbon, are of significant interest in asymmetric synthesis. rsc.org While specific studies on this compound are not extensively documented in this context, general principles derived from related cyclopropanol chemistry suggest several potential pathways.

One notable class of stereoretentive reactions involves the conversion of cyclopropanols into β-functionalized carbonyl compounds through ring-opening. For instance, the treatment of cyclopropanols with an electrophilic bromine source can lead to the formation of β-bromo ketones with retention of stereochemistry. rsc.org This transformation is believed to proceed through a mechanism where the electrophile coordinates to the hydroxyl group, facilitating a concerted ring-opening and bromide attack.

Another strategy focuses on transformations that preserve the cyclopropane (B1198618) ring itself. rsc.org These reactions typically involve the derivatization of the hydroxyl group. For example, the hydroxyl moiety can be converted into a better leaving group, which can then be displaced by a nucleophile in a stereoretentive manner. The success of such transformations is highly dependent on the reaction conditions and the nature of the nucleophile and leaving group.

Furthermore, catalytic reactions involving non-racemic donor-acceptor cyclopropanes have been shown to proceed with high enantioretention. acs.org These processes, often catalyzed by transition metals, can involve cycloadditions and rearrangements that maintain the initial stereochemical integrity of the cyclopropane. acs.org While this compound is not a classic donor-acceptor cyclopropane, the principles of stereoretention in catalytic transformations could potentially be applied to its derivatives.

The table below summarizes potential stereoretentive transformations applicable to cyclopropanols.

| Transformation Type | Reagents/Conditions | Product Type | Key Finding |

| Ring-Opening Halogenation | Electrophilic bromine source | β-Bromo Ketone | Proceeds with retention of stereochemistry at the carbon bearing the initial hydroxyl group. rsc.org |

| Hydroxyl Group Derivatization | Activation of OH, Nucleophilic displacement | Substituted Cyclopropane | Allows for the introduction of new functional groups while preserving the cyclopropane ring and its stereochemistry. rsc.org |

| Catalytic Cycloaddition | Transition metal catalyst (e.g., Ni(II), Sc(III)) | Dihydro-3H-carbazole derivatives (from related systems) | High enantioretention is achievable in reactions of non-racemic donor-acceptor cyclopropanes. acs.org |

Cyclization Reactions Initiated by Cyclopropanol Ring-Opening

The inherent ring strain of the cyclopropane moiety in this compound makes it a versatile precursor for cyclization reactions initiated by ring-opening. These transformations often proceed through a cascade mechanism, where the initial ring-opening generates a reactive intermediate that subsequently undergoes an intramolecular cyclization.

A prominent example of this reactivity is the Lewis acid-catalyzed cascade reaction of donor-acceptor cyclopropanes with bis-nucleophiles like thiourea (B124793). uni-regensburg.de In a process relevant to derivatives of this compound, Lewis acid activation of an ester group on the cyclopropane can trigger an SN1-type ring-opening. uni-regensburg.de This generates a carbocationic intermediate which is then trapped by a nucleophile. In the case of a bis-nucleophile, a second intramolecular nucleophilic attack can occur, leading to the formation of a new heterocyclic ring system. For instance, the reaction of fused bicyclic cyclopropanes with thioureas, catalyzed by Lewis acids such as Yb(OTf)₃, results in the formation of furo-, pyrano-, and pyrrololactams with high diastereoselectivity. uni-regensburg.de The proposed mechanism involves the Lewis acid activating an ester group, leading to ring-opening, followed by a protonation and a subsequent N-nucleophilic attack by the thiourea moiety, favoring a 5-exo cyclization. uni-regensburg.de

Similarly, Lewis acid-mediated reactions of 1-cyclopropyl-2-arylethanone derivatives, which can be seen as analogues of oxidized this compound, with various reagents can lead to complex heterocyclic structures. For example, TMSOTf-mediated reactions can initiate a nucleophilic ring-opening of the cyclopropane, followed by a series of inter- and intramolecular aldol-type reactions and cyclizations to yield dihydrobenzofuran or dihydrofuro[2,3-h]chromen-2-one derivatives. nih.gov

The choice of catalyst and reaction partners is crucial in directing the outcome of these cyclization cascades. Gold catalysts, for instance, have been shown to effectively catalyze the ring-opening of 1-cyclopropyl-2-yn-1-ols through the activation of the alkyne moiety, leading to the formation of conjugated enynes. psu.edu This highlights the principle that activation of a functional group attached to the cyclopropane can initiate the ring-opening process.

The following table details examples of cyclization reactions initiated by the ring-opening of cyclopropane derivatives.

| Starting Material Type | Reagents/Catalyst | Product Type | Reaction Description |

| Fused Bicyclic Cyclopropanes | Thioureas, Yb(OTf)₃ or Ga(OTf)₃ | Furo-, Pyrano-, and Pyrrololactams | Lewis acid-catalyzed [4+1]-cycloaddition via a cascade ring-opening/cyclization. uni-regensburg.de |

| 1-Cyclopropyl-2-arylethanones | Ethyl acetoacetate, TMSOTf | 2,3-Dihydrobenzofuran-4-ol, Dihydrofuro[2,3-h]chromen-2-one | Sequential reaction involving nucleophilic ring-opening, aldol (B89426) reactions, and cyclization. nih.gov |

| 1-Cyclopropyl-2-yn-1-ols | Methanol, HAuCl₄·4H₂O | (Z)-Conjugated Enynes | Gold-catalyzed nucleophilic attack and ring-opening. psu.edu |

No Published Research Found for "this compound" in Complex Organic Synthesis

Following a comprehensive review of available scientific literature, no specific research articles or data could be found detailing the applications of the chemical compound This compound in complex organic synthesis. Extensive searches were conducted to locate information regarding its role as a key intermediate, its use in constructing all-carbon quaternary centers, its application in developing diverse synthetic routes, or its utilization in cascade and multicomponent reactions.

The absence of published findings for this specific compound prevents the creation of a scientifically accurate and detailed article based on the provided outline. The requested sections and subsections require in-depth research findings, data tables, and detailed discussions which are not available in the public domain for this compound.

It is possible that research into the synthetic applications of this particular cyclopropanol derivative has not been conducted, or has not been published in accessible scientific journals. Therefore, any attempt to generate content for the requested article would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Future Directions and Emerging Research Avenues in 1 2 Phenoxyethyl Cyclopropan 1 Ol Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of functionalized cyclopropanols, including 1-(2-phenoxyethyl)cyclopropan-1-ol, often relies on established methods such as the Kulinkovich reaction. oup.comorganic-chemistry.org However, the future of its synthesis and transformation lies in the development of more advanced catalytic systems that offer superior control over stereoselectivity and functional group tolerance.

One promising avenue is the continued development of biocatalytic approaches . Engineered enzymes, such as variants of dehaloperoxidase from Amphitrite ornata, have been repurposed to catalyze the asymmetric cyclopropanation of vinyl esters, yielding chiral cyclopropanol (B106826) derivatives with high diastereomeric and enantiomeric ratios. acs.orgwpmucdn.com Applying such engineered biocatalysts to precursors of this compound could provide a green and highly selective route to enantiomerically pure forms of the compound. The substrate scope of these enzymes is an active area of research, and tailoring them for specific substrates like those leading to this compound is a key future direction. wpmucdn.com

In the realm of chemocatalysis , the focus is on creating more sophisticated transition metal and organocatalysts. For instance, rhodium(II) catalysts are effective for the in situ generation and decomposition of phenyliodonium (B1259483) ylides in cyclopropanation reactions. nih.gov Future research could involve designing chiral rhodium catalysts specifically optimized for the precursors of this compound to achieve high enantioselectivity. nih.gov Furthermore, the use of earth-abundant metals as catalysts is a growing trend. Manganese(III)-based metalloradical catalysis has been explored computationally for cyclopropanol reactions, suggesting that a metal-bound radical mechanism could allow for greater control over radical reaction diversity. rsc.org The development of practical manganese or iron-catalyzed systems for the synthesis and transformation of this compound would represent a significant advance in terms of cost and sustainability.

| Catalytic System Type | Potential Advantages for this compound | Key Research Focus |

| Biocatalysis (Engineered Enzymes) | High stereoselectivity (diastereo- and enantioselectivity), mild reaction conditions, environmentally benign. acs.orgwpmucdn.com | Protein engineering to tailor enzyme active sites for specific precursors of this compound. acs.org |

| Transition Metal Catalysis | High efficiency and turnover numbers, tunability of ligands to control selectivity. nih.gov | Development of chiral catalysts (e.g., Rh, Cu) for asymmetric synthesis and exploration of earth-abundant metal catalysts (e.g., Mn, Fe). nih.govrsc.org |

| Organocatalysis | Metal-free, often robust and insensitive to air and moisture, can provide unique selectivity. chemistryviews.org | Design of chiral organocatalysts, such as diarylprolinol derivatives, for enantioselective cyclopropanation. chemistryviews.org |

Integration with Flow Chemistry and Mechanochemistry for Scalable Synthesis

For any synthetic methodology to be truly impactful, it must be scalable. Flow chemistry and mechanochemistry are two emerging process technologies that offer significant advantages over traditional batch synthesis in terms of safety, efficiency, and scalability. acs.orgyoutube.com

Flow chemistry , where reagents are continuously pumped through a reactor, is particularly well-suited for reactions involving hazardous or unstable intermediates, as these are generated and consumed in small volumes at any given time. chemistryviews.orgresearchgate.net The synthesis of cyclopropanes can be performed in continuous-flow systems, for example, using an immobilized diarylprolinol organocatalyst. chemistryviews.org This approach has been shown to reduce side reactions and allow for extended catalyst activity. chemistryviews.org A continuous-flow process for the synthesis of this compound, potentially telescoping multiple reaction steps, would be a major step towards its large-scale production. rsc.org Furthermore, photochemical and electrochemical transformations are readily adaptable to flow reactors, which can improve light penetration and electrode surface area-to-volume ratios, respectively, leading to enhanced reaction efficiency and throughput. chemrxiv.orgacs.org

Mechanochemistry , which involves inducing reactions through mechanical force (e.g., ball milling), offers the potential to conduct syntheses in the absence of bulk solvents. rsc.orgrsc.org A mechanochemical Simmons-Smith reaction has been developed for the cyclopropanation of alkenes, demonstrating the feasibility of this approach for forming the cyclopropane (B1198618) ring. rsc.orgrsc.org This solvent-free method is not only environmentally friendly but can also be scaled up to the gram scale. rsc.org Investigating the application of mechanochemistry to the synthesis of this compound could lead to a more sustainable and efficient manufacturing process. The combination of flow chemistry and mechanochemistry, through techniques like reactive extrusion, is a frontier in chemical synthesis that could revolutionize the production of fine chemicals. youtube.com

Expansion of Synthetic Applications in Advanced Material Precursors

The unique structural and electronic properties of this compound make it an attractive building block for the synthesis of more complex molecules, including precursors for advanced materials. The strained three-membered ring can be selectively opened to introduce a three-carbon unit into a larger molecular framework, a strategy that is highly valuable in organic synthesis. rsc.orgrsc.org

One area of potential is in the synthesis of polymers and functional materials . The phenoxy group of this compound could be further functionalized to introduce polymerizable groups or other functionalities. Subsequent ring-opening of the cyclopropanol moiety could then be used to create novel polymer architectures or to cross-link polymer chains. The ability to trigger this ring-opening with specific stimuli (e.g., light, electricity, or a chemical reagent) could lead to the development of "smart" materials that respond to their environment.

Another potential application is in the synthesis of biologically active molecules and probes . The cyclopropane motif is found in a number of natural products and pharmaceuticals, and its presence can confer unique conformational constraints and metabolic stability. acs.org this compound could serve as a versatile intermediate for the synthesis of novel analogs of existing drugs or as a scaffold for the discovery of new bioactive compounds. For example, the ring could be opened to generate a linear chain with specific functional groups at either end, which could then be elaborated into a target molecule.

While direct applications of this compound in materials science are yet to be reported, the fundamental reactivity of the cyclopropanol group as a versatile three-carbon synthon suggests significant untapped potential in this area. rsc.org

Computational-Guided Discovery of New Reactivity Modes

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of new catalysts and reagents. rsc.org For a molecule like this compound, computational studies can provide valuable insights into its reactivity and guide the discovery of new transformations.

Density Functional Theory (DFT) calculations can be used to model the transition states and activation energies for various potential reactions of this compound. rsc.org For instance, the mechanism of its ring-opening under different catalytic conditions (e.g., acid, base, transition metal) could be investigated to predict the most favorable reaction pathways and the stereochemical outcomes. rsc.org This could help in selecting the optimal conditions to achieve a desired transformation, saving significant experimental effort.

Computational studies can also be used to explore entirely new modes of reactivity. For example, the interaction of this compound with different electrophiles and nucleophiles can be modeled to identify novel ring-opening or ring-retention reactions. nih.gov Theoretical calculations have been used to study the nucleophilic binding reactions of the cyclopropane ring with DNA bases, highlighting the potential for computational methods to predict reactivity in complex biological systems. nih.gov Furthermore, computational screening of potential catalysts could accelerate the discovery of new and more efficient catalytic systems for the synthesis and functionalization of this compound. The synergy between computational prediction and experimental validation will be a key driver of innovation in the chemistry of this and related compounds.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Phenoxyethyl)cyclopropan-1-ol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclopropanation of a vinyl ether precursor or coupling a phenoxyethyl moiety to a pre-formed cyclopropanol. Key steps include:

- Cyclopropanation : Use transition-metal catalysts (e.g., palladium) or Simmons-Smith reagents.

- Ether Formation : Williamson ether synthesis between 2-phenoxyethyl halides and cyclopropanol derivatives.

- Optimization : Adjust solvents (e.g., hexane for non-polar intermediates) and catalysts (e.g., magnesium acetate for selectivity). Reaction temperatures should be controlled to minimize ring strain-induced side reactions.

Reference Table :

| Step | Catalysts/Solvents | Yield Optimization Strategies |

|---|---|---|

| Cyclopropanation | PdCl₂, Mg(OAc)₂ | Low-temperature conditions (0–25°C) to stabilize intermediates |

| Ether Coupling | K₂CO₃ in DMF | Phase-transfer catalysis for improved efficiency |

Q. What spectroscopic methods are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., cyclopropane ring protons at δ 0.8–1.5 ppm, phenoxy aromatic protons at δ 6.8–7.4 ppm). ¹³C NMR confirms quaternary carbons in the cyclopropane ring.

- IR Spectroscopy : O–H stretch (~3200–3600 cm⁻¹) and C–O–C ether linkage (~1100–1250 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ at m/z 191.1 for C₁₁H₁₄O₂).

- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., cyclopropane C–C bond lengths ~1.51 Å) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors (boiling point ~250–300°C).

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Cool (<25°C), dry conditions in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can stereochemical outcomes in the synthesis of this compound be analyzed using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining absolute configuration. For example:

- Sample Preparation : Grow crystals via slow evaporation in ethyl acetate/hexane mixtures.

- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 100 K.

- Analysis : Software like SHELX refines bond angles and torsional strain. Cyclopropane rings often show puckering parameters <10°, confirming planarity .

Q. How do computational methods aid in predicting the reactivity of cyclopropane-containing compounds like this compound?

- Methodological Answer :

- DFT Calculations : Model ring-opening reactions (e.g., strain energy ~27 kcal/mol for cyclopropane).

- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO).

- Reactivity Prediction : Frontier molecular orbital (FMO) analysis identifies nucleophilic sites (e.g., oxygen lone pairs in the ether group) .

Q. What strategies resolve contradictions in thermodynamic stability data for strained cyclopropane derivatives?

- Methodological Answer :

- Calorimetry : Measure heat of combustion to reconcile discrepancies in strain energy calculations.

- Kinetic Studies : Compare activation energies for ring-opening under acidic vs. basic conditions.

- Cross-Validation : Use multiple spectroscopic techniques (e.g., NMR kinetics and DFT) to validate degradation pathways .

Q. What experimental designs are effective for studying the environmental degradation pathways of this compound?

- Methodological Answer :

- Photolysis Studies : Expose to UV light (λ = 254 nm) in aqueous solutions; monitor via LC-MS for hydroxylated byproducts.

- Microbial Degradation : Use soil slurry assays with Pseudomonas spp. to track biodegradation rates.

- Surface Reactivity : Analyze adsorption on silica surfaces using attenuated total reflectance (ATR)-IR to simulate environmental interfaces .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the solubility of this compound in polar vs. non-polar solvents?

- Methodological Answer :

- Solubility Tests : Conduct systematic titrations in solvents (e.g., water, ethanol, hexane) at 25°C.

- Hansen Solubility Parameters : Compare experimental results with HSPiP-predicted values.

- Contradiction Resolution : Discrepancies often arise from impurities; purify via column chromatography (silica gel, 10% EtOAc/hexane) before testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.